
Lithium;magnesium;butane;dichloride
説明
Lithium, magnesium, butane, and dichloride are four chemical compounds that have been extensively studied in scientific research. These compounds have unique properties and are used in various applications.
科学的研究の応用
Lithium and Magnesium in Organometallic Chemistry
In organometallic chemistry, lithium and magnesium play crucial roles. For example, lithium chlorotrimethylsilane and hexachlorobutadiene yield hexakis(trimethylsilyl)-2-butyne, a compound with significant steric hindrance, under specific conditions. Magnesium, under similar conditions, produces bis(trimethylsilyl)butadiyne, highlighting the distinct chemical behaviors of these elements (Ballard & Gilman, 1968).
Lithium in Solvent Extraction
The solvent extraction of lithium ions, particularly from magnesium-rich environments like salt lake brines, is a significant area of research. Studies explore the efficient extraction systems for lithium ions, considering various parameters like acidity, ionic liquid dosage, and phase ratio (Shi, Jing & Jia, 2016).
Magnesium and Lithium in Material Science
Magnesium-lithium alloys are notable for being some of the lightest metallic materials, making them attractive in aerospace, automotive, and electronics. Research in this area focuses on preparation techniques, processing technologies, and potential applications (Wu et al., 2015).
Lithium's Biological Role
In biological contexts, lithium's interaction with magnesium is noteworthy. For instance, lithium inhibits glycogen synthase kinase-3 by competing with magnesium, offering insights into its therapeutic use in psychiatric conditions like bipolar disorder (Ryves & Harwood, 2001).
作用機序
Lithium
- Target of action : Lithium primarily targets neurotransmitters and second messenger systems in the brain .
- Mode of action : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
- Biochemical pathways : Lithium affects the dopamine and glutamate pathways .
- Pharmacokinetics : Lithium is administered orally and metabolized in the kidney .
- Result of action : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .
- Action environment : The efficacy and stability of lithium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Magnesium
- Target of action : Magnesium targets neuromuscular junctions and vascular smooth muscle .
- Mode of action : Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade .
- Biochemical pathways : Magnesium affects the calcium signaling pathway .
- Pharmacokinetics : Magnesium can be taken orally or parenterally .
- Result of action : Magnesium’s action leads to muscle relaxation and decreased neuromuscular transmission .
- Action environment : The action of magnesium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Butane
Inhalation of butane can cause euphoria and hallucinations , but this is a result of oxygen deprivation rather than a specific interaction with biological targets.
Dichloride
Dichloride is a term that refers to a molecule containing two chloride ionsCertain compounds containing dichloride groups, such as ethylene dichloride, have been used in medicine . The specific effects of these compounds depend on the other components of the molecule.
生化学分析
Biochemical Properties
Lithium magnesium butane dichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, lithium ions are known to compete with sodium and magnesium ions for binding sites on enzymes, which can modulate the biochemical phenotype . Magnesium ions are essential cofactors for many enzymes, including those involved in ATP synthesis and DNA replication. Butane dichloride, on the other hand, can act as a solvent or reactant in biochemical reactions. The interactions of lithium magnesium butane dichloride with these biomolecules can influence the overall biochemical pathways and reactions.
Cellular Effects
Lithium magnesium butane dichloride affects various types of cells and cellular processes. Lithium ions are known to influence cell signaling pathways, gene expression, and cellular metabolism. For example, lithium can inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling and gene expression . Magnesium ions are vital for cellular energy production and maintaining cellular homeostasis. Butane dichloride can affect cell membrane integrity and permeability. The combined effects of lithium magnesium butane dichloride on these cellular processes can lead to significant changes in cell function.
Molecular Mechanism
The molecular mechanism of lithium magnesium butane dichloride involves several key interactions at the molecular level. Lithium ions can bind to and inhibit enzymes such as GSK-3, leading to changes in gene expression and cell signaling pathways . Magnesium ions act as cofactors for numerous enzymes, facilitating various biochemical reactions. Butane dichloride can interact with cell membranes and proteins, altering their structure and function. These interactions collectively contribute to the overall effects of lithium magnesium butane dichloride at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium magnesium butane dichloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions, however, are tightly regulated to maintain cellular homeostasis. Butane dichloride may degrade over time, affecting its efficacy and interactions with biomolecules. Long-term studies in vitro and in vivo can provide insights into the temporal effects of lithium magnesium butane dichloride.
Dosage Effects in Animal Models
The effects of lithium magnesium butane dichloride can vary with different dosages in animal models. At low doses, lithium ions can have therapeutic effects, such as mood stabilization in bipolar disorder . At high doses, lithium can be toxic. Magnesium ions are generally well-tolerated but can cause adverse effects at very high concentrations. Butane dichloride’s effects can also vary with dosage, potentially causing toxicity at high levels. Understanding the dosage effects of lithium magnesium butane dichloride is crucial for its safe and effective use.
Metabolic Pathways
Lithium magnesium butane dichloride is involved in various metabolic pathways. Lithium ions can influence metabolic flux by modulating enzyme activity and gene expression . Magnesium ions are essential for ATP synthesis and other metabolic processes. Butane dichloride can be metabolized by enzymes in the liver, affecting its levels and activity in the body. The interactions of lithium magnesium butane dichloride with these metabolic pathways can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of lithium magnesium butane dichloride within cells and tissues are critical for its biological effects. Lithium ions can be readily transported across cell membranes but are not closely regulated in body fluids . Magnesium ions are transported by specific transporters and binding proteins to maintain cellular homeostasis. Butane dichloride can diffuse through cell membranes and accumulate in certain tissues. Understanding the transport and distribution of lithium magnesium butane dichloride can provide insights into its localization and accumulation in the body.
Subcellular Localization
The subcellular localization of lithium magnesium butane dichloride can affect its activity and function. Lithium ions can localize to various cellular compartments, influencing cell signaling and gene expression . Magnesium ions are found in high concentrations in the mitochondria, where they play a crucial role in energy production. Butane dichloride can interact with cell membranes and organelles, affecting their structure and function. The subcellular localization of lithium magnesium butane dichloride is essential for understanding its overall biological effects.
特性
IUPAC Name |
lithium;magnesium;butane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



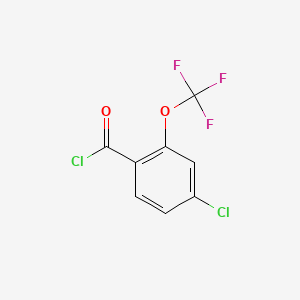


![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
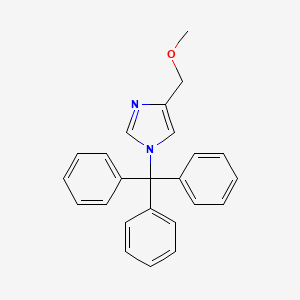
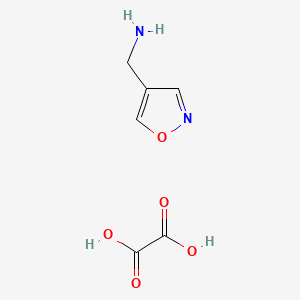
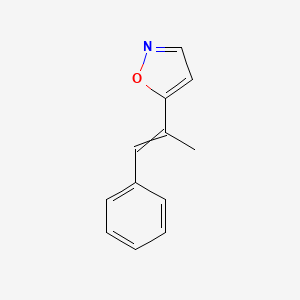


![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
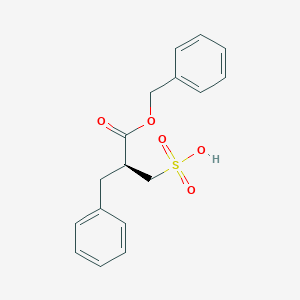
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)